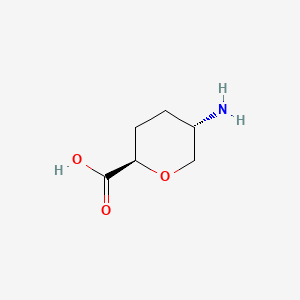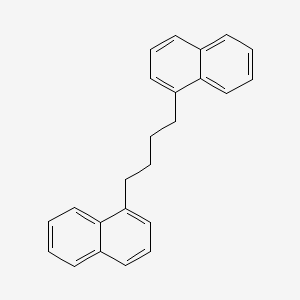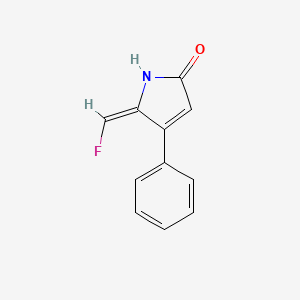
(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone.
Introduction of the Fluoromethylidene Group: The fluoromethylidene group can be introduced via a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoromethylidene group to a fluoromethyl group or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Cellular signaling pathways or metabolic pathways that are affected by the compound’s activity.
相似化合物的比较
Similar Compounds
(5Z)-5-(chloromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a chlorine atom instead of fluorine.
(5Z)-5-(bromomethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a bromine atom instead of fluorine.
(5Z)-5-(iodomethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluoromethylidene group in (5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical properties, such as increased stability, lipophilicity, and potential biological activity, compared to its halogenated analogs.
属性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC 名称 |
(5E)-5-(fluoromethylidene)-4-phenylpyrrol-2-one |
InChI |
InChI=1S/C11H8FNO/c12-7-10-9(6-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14)/b10-7+ |
InChI 键 |
UMRFVGALJMRYMF-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C\2=CC(=O)N/C2=C/F |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC2=CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


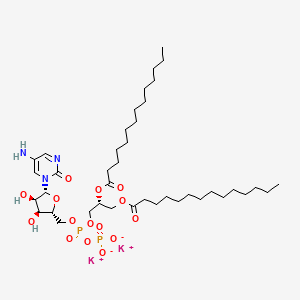
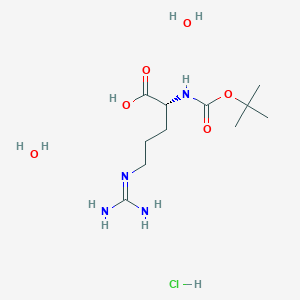
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
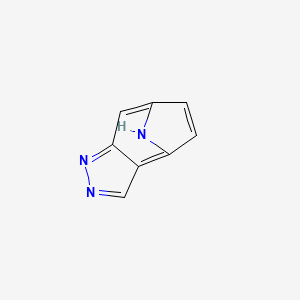

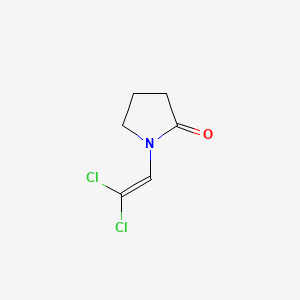
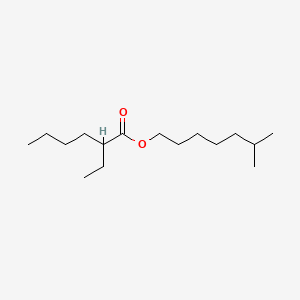
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
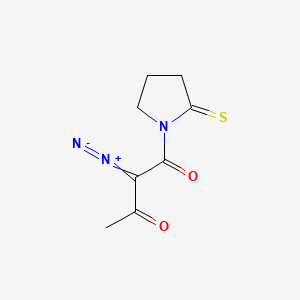
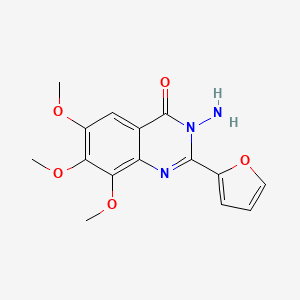

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
